N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Overview
Description
SR-3306 is a selective, potent, and highly brain-penetrant inhibitor of c-Jun N-terminal kinases (JNK). These kinases are part of the mitogen-activated protein kinase (MAPK) family and play a crucial role in various cellular processes, including inflammation, apoptosis, and neurodegeneration . SR-3306 has shown promise in protecting neurons and reducing neurodegeneration, making it a valuable compound in scientific research, particularly in the context of neurodegenerative diseases like Parkinson’s disease .
Mechanism of Action
Target of Action
The primary targets of SR-3306 are the c-Jun N-terminal kinases (JNKs) . JNKs are a group of intracellular signaling proteins that play a crucial role in cellular processes such as inflammation, apoptosis, and cellular differentiation .
Mode of Action
SR-3306 acts as a highly selective, potent, reversible, and ATP-competitive JNK inhibitor . It exhibits little or no activity toward a panel of more than 300 kinases, including p38 . The compound binds to the ATP-binding site of the JNKs, preventing the phosphorylation and subsequent activation of the kinases .
Biochemical Pathways
By inhibiting JNKs, SR-3306 affects several biochemical pathways. It inhibits c-Jun phosphorylation, a key step in the JNK signaling pathway . This inhibition can lead to a decrease in the transcription of genes involved in inflammation and apoptosis, thereby potentially exerting anti-inflammatory and anti-apoptotic effects .
Result of Action
SR-3306 has been shown to protect against neuron loss in animal models . For instance, it effectively protects against SNpc TH-positive dopaminergic neuron loss in mice and rats due to MPTP and 6-OHDA intoxication, respectively . It also inhibits c-Jun phosphorylation in INS-1 β-pancreatic cells stimulated with Streptozotocin .
Action Environment
The action, efficacy, and stability of SR-3306 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Its efficacy can also be influenced by the presence of other compounds or drugs in the system.
Biochemical Analysis
Biochemical Properties
SR-3306 plays a crucial role in biochemical reactions by inhibiting the activity of JNK enzymes. It interacts specifically with JNK1, JNK2, and JNK3, exhibiting IC50 values of 67 nM, 283 nM, and 159 nM, respectively . The compound inhibits the phosphorylation of c-Jun, a downstream target of JNK, thereby modulating various cellular processes. SR-3306 also demonstrates minimal activity toward a panel of over 300 kinases, including p38, indicating its high selectivity .
Cellular Effects
SR-3306 exerts significant effects on various cell types and cellular processes. In INS-1 β-pancreatic cells, SR-3306 inhibits c-Jun phosphorylation, reducing the cellular stress response induced by streptozotocin . In dopaminergic neurons, SR-3306 protects against cell death induced by neurotoxins such as MPTP and 6-OHDA, highlighting its neuroprotective properties . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating JNK activity.
Molecular Mechanism
The molecular mechanism of SR-3306 involves its binding to the ATP-binding site of JNK enzymes, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of c-Jun and other downstream targets, leading to reduced cellular stress responses and apoptosis . SR-3306’s high selectivity for JNK1, JNK2, and JNK3 ensures targeted modulation of these pathways without affecting other kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, SR-3306 has demonstrated stability and sustained activity over time. In vitro studies have shown that SR-3306 maintains its inhibitory effects on JNK activity for extended periods, with minimal degradation . In vivo studies in animal models have also indicated long-term neuroprotective effects, with significant reductions in dopaminergic neuron loss observed over a 14-day treatment period .
Dosage Effects in Animal Models
The effects of SR-3306 vary with different dosages in animal models. At a dosage of 10 mg/kg/day administered subcutaneously for 14 days, SR-3306 significantly increases the number of tyrosine hydroxylase immunoreactive neurons in the substantia nigra pars compacta and reduces the loss of dopaminergic terminals in the striatum . Higher doses have been associated with increased neuroprotection, while excessive doses may lead to adverse effects such as reduced motor function .
Metabolic Pathways
SR-3306 is involved in metabolic pathways related to JNK signaling. By inhibiting JNK activity, SR-3306 modulates the phosphorylation of c-Jun and other downstream targets, affecting metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are particularly relevant in the context of neuroprotection and anti-inflammatory responses.
Transport and Distribution
SR-3306 is a cell-permeable compound that can cross the blood-brain barrier, allowing it to exert its effects within the central nervous system . The compound is distributed within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation in target areas . This distribution is crucial for its neuroprotective and anti-inflammatory properties.
Subcellular Localization
The subcellular localization of SR-3306 is primarily within the cytoplasm and mitochondria, where it interacts with JNK enzymes and inhibits their activity . This localization is essential for its function, as it allows SR-3306 to modulate JNK signaling pathways and protect against cellular stress and apoptosis. The compound’s ability to target specific subcellular compartments enhances its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR-3306 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of SR-3306 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
SR-3306 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity against JNK. It can also participate in oxidation and reduction reactions, depending on the experimental conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of SR-3306 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving SR-3306 are its various analogs and derivatives, which are tested for their biological activity and selectivity. These products are crucial for understanding the structure-activity relationship and optimizing the compound’s therapeutic potential .
Scientific Research Applications
SR-3306 has a wide range of scientific research applications:
Neuroprotection: SR-3306 has been shown to protect dopaminergic neurons in models of Parkinson’s disease, reducing neurodegeneration and improving motor function.
Inflammation: By inhibiting JNK, SR-3306 can modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases.
Cancer Research: JNK plays a role in cell proliferation and apoptosis, and SR-3306’s inhibitory effects on JNK make it a valuable tool in cancer research.
Metabolic Disorders: SR-3306 has been studied for its effects on metabolic pathways, including its potential to reduce food intake and body weight in animal models.
Comparison with Similar Compounds
Similar Compounds
SP600125: Another JNK inhibitor with a broader spectrum of activity but less selectivity compared to SR-3306.
SR11935: Similar to SR-3306 in its inhibitory effects on JNK, but with different pharmacokinetic properties.
JNK Inhibitor VIII: A potent JNK inhibitor with a different chemical structure and mechanism of action.
Uniqueness of SR-3306
SR-3306 stands out due to its high selectivity for JNK, its ability to penetrate the blood-brain barrier, and its potent neuroprotective effects. These properties make it particularly valuable in research focused on neurodegenerative diseases and central nervous system disorders .
Properties
IUPAC Name |
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMXVKKPYBGIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SR-3306?
A1: SR-3306 is a selective inhibitor of c-Jun N-terminal kinases (JNKs) [, , ]. JNKs are a family of stress-activated kinases that play a role in apoptosis (programmed cell death) and inflammation. By inhibiting JNKs, SR-3306 is believed to exert neuroprotective effects, particularly in models of Parkinson's disease and ischemia/reperfusion injury.
Q2: What evidence suggests that SR-3306 can cross the blood-brain barrier?
A2: A study investigating the effects of SR-3306 in a rat model of Parkinson's disease found that administration of the compound resulted in steady-state brain levels of 347 nM after 14 days of treatment []. This concentration was approximately two-fold higher than the cell-based IC50 for SR-3306, indicating that it can effectively reach the brain at therapeutically relevant levels.
Q3: How does SR-3306 compare to other JNK inhibitors in terms of selectivity?
A3: While the provided abstracts don't offer detailed comparisons with other specific JNK inhibitors, they highlight SR-3306's selectivity for JNKs over other kinases like p38 [, ]. Notably, research efforts have focused on developing SR-3306 and similar compounds with increased selectivity for the JNK2/3 isoforms, which are particularly implicated in neuronal cell death [].
Q4: What preclinical evidence supports the potential therapeutic use of SR-3306?
A4: Preclinical studies in animal models have shown promising results:
- Parkinson's Disease Model: In a rat model of Parkinson's disease, SR-3306 significantly reduced the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum []. This protection translated into improved behavioral outcomes, as evidenced by reduced d-amphetamine-induced circling.
- Ischemia/Reperfusion Injury Model: In a rat model of ischemia/reperfusion injury, SR-3306 reduced infarct volume and decreased markers of cardiac damage []. It also reduced the number of TUNEL-positive nuclei in the heart, indicating a reduction in cell death.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.